N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide
CAS No.:
Cat. No.: VC15889070
Molecular Formula: C22H25BrN2O3S
Molecular Weight: 477.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25BrN2O3S |
|---|---|
| Molecular Weight | 477.4 g/mol |
| IUPAC Name | N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C22H25BrN2O3S/c1-15-5-8-18(9-6-15)29(26,27)24-21-19-13-17(28-3)7-10-20(19)25-12-4-11-22(21,25)14-16(2)23/h5-10,13,21,24H,2,4,11-12,14H2,1,3H3/t21-,22-/m1/s1 |
| Standard InChI Key | BZICGOVSGOYHLB-FGZHOGPDSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2C3=C(C=CC(=C3)OC)N4[C@]2(CCC4)CC(=C)Br |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2C3=C(C=CC(=C3)OC)N4C2(CCC4)CC(=C)Br |
Introduction
N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide is a complex organic compound with significant potential in pharmaceutical applications. This compound integrates a tetrahydropyrroloindole moiety with a sulfonamide group, which is often associated with various biological activities. The detailed chemical structure and properties of this compound are documented in patent literature and chemical databases.
Synthesis
The synthesis of N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide typically involves multi-step organic reactions. These steps may include:
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Starting Materials: The synthesis often begins with precursors that can form the tetrahydropyrroloindole core.
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Reaction Conditions: Specific conditions such as temperature control and the use of appropriate solvents are crucial to facilitate the desired reactions while minimizing side products.
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Purification Methods: Techniques like recrystallization or chromatography are essential for obtaining pure compounds suitable for biological testing.
Potential Applications
This compound has potential applications in medicinal chemistry due to its unique structural framework. The sulfonamide group is known for its involvement in various biological activities, suggesting that this compound could be explored for therapeutic uses.
Biological Activity
While specific biological activities of N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide are not extensively documented, compounds with similar structural features have shown promise in various therapeutic areas. For instance, sulfonamides are often associated with antimicrobial and anti-inflammatory properties.
Chemical Reactions and Mechanisms
The compound's functional groups suggest it could undergo several chemical reactions. The kinetics and mechanisms of these reactions would depend on factors such as solvent effects, temperature, and concentration of reactants. Detailed studies using spectroscopic methods (e.g., NMR or mass spectrometry) would provide insights into reaction pathways and intermediates.
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